2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate
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Overview
Description
2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure with a phenyl group at the 3-position and a dimethylcarbamate moiety at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxycoumarin (umbelliferone).
Formation of Intermediate: The 7-hydroxycoumarin is treated with sodium hydride (NaH) to form the corresponding sodium salt.
Carbamoylation: The sodium salt is then reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in disease pathways.
Intercalating DNA: The compound may intercalate into DNA, disrupting its function and leading to cell death.
Modulating Signaling Pathways: It can modulate various signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl dimethylcarbamate: Lacks the phenyl group at the 3-position.
3-phenyl-2H-chromen-7-yl dimethylcarbamate: Lacks the oxo group at the 2-position.
2-oxo-3-phenyl-2H-chromen-7-yl acetate: Contains an acetate group instead of a dimethylcarbamate moiety.
Uniqueness
2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate is unique due to the presence of both the phenyl group at the 3-position and the dimethylcarbamate moiety at the 7-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-19(2)18(21)22-14-9-8-13-10-15(12-6-4-3-5-7-12)17(20)23-16(13)11-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOONAXLKYIKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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